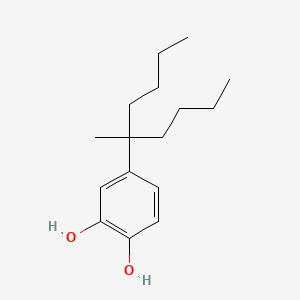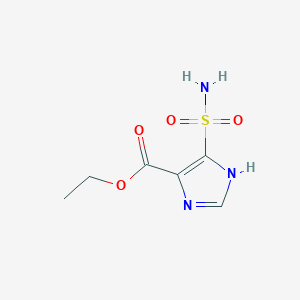
5-Methylnonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnonanedioic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by a nine-carbon chain with two carboxyl groups (-COOH) at each end and a methyl group (-CH3) attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnonanedioic acid typically involves the oxidation of 5-methylnonanoic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired dicarboxylic acid.
Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 5-methylnonanoic acid using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The methyl group can undergo halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methylnonanedioic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, plasticizers, and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 5-Methylnonanedioic acid exerts its effects is primarily through its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methyl group may also influence the compound’s hydrophobic interactions and overall molecular conformation.
Comparison with Similar Compounds
Nonanoic Acid: A nine-carbon monocarboxylic acid with similar chain length but lacking the second carboxyl group and methyl substitution.
Adipic Acid: A six-carbon dicarboxylic acid commonly used in the production of nylon.
Sebacic Acid: A ten-carbon dicarboxylic acid used in the manufacture of plasticizers and lubricants.
Uniqueness: 5-Methylnonanedioic acid is unique due to the presence of both a methyl group and two carboxyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable.
Properties
CAS No. |
58746-36-4 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-methylnonanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-8(4-2-6-9(11)12)5-3-7-10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UUUFFWVMJDOWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
